N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity, and a sulfonamide group, which is often associated with pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-fluorophenyl group is achieved via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes, inhibiting their activity. The thiazolo[3,2-b][1,2,4]triazole core may interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- N-(2-(2-(3-bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Uniqueness
The uniqueness of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c1-13-9-15(3)19(10-14(13)2)30(27,28)23-8-7-18-12-29-21-24-20(25-26(18)21)16-5-4-6-17(22)11-16/h4-6,9-12,23H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYFHSKWWGIQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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